molecular formula C21H26N2O B8556051 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

Katalognummer: B8556051
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: QGXDLACRRDGHTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and pyridinyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. The molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .

Vergleich Mit ähnlichen Verbindungen

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C21H26N2O

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

InChI

InChI=1S/C21H26N2O/c24-21(19-6-13-22-14-7-19)10-8-20(9-11-21)12-15-23(17-20)16-18-4-2-1-3-5-18/h1-7,13-14,24H,8-12,15-17H2

InChI-Schlüssel

QGXDLACRRDGHTD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC12CCN(C2)CC3=CC=CC=C3)(C4=CC=NC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.